molecular formula C11H16F4O2 B15181270 1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol CAS No. 144194-02-5

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol

Cat. No.: B15181270
CAS No.: 144194-02-5
M. Wt: 256.24 g/mol
InChI Key: TYRWQJNDOXERFY-UHFFFAOYSA-N
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Description

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol is a fluorinated organic compound with the molecular formula C11H16F4O2. It is characterized by its unique spiro structure, which includes a nonane ring system with four fluorine atoms and an ethoxy group attached to the spiro carbon.

Preparation Methods

The synthesis of 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a fluorinated ketone.

    Introduction of the ethoxy group: This step involves the reaction of the spiro compound with an ethylating agent, such as ethyl iodide, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through its fluorinated structure. The presence of fluorine atoms can affect the compound’s lipophilicity, electronic properties, and metabolic stability, thereby modulating its interactions with biological molecules .

Comparison with Similar Compounds

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of fluorine atoms and spiro or cyclic systems. this compound is unique due to its specific combination of an ethoxy group and a tetrafluorinated spiro nonane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

144194-02-5

Molecular Formula

C11H16F4O2

Molecular Weight

256.24 g/mol

IUPAC Name

1-ethoxy-2,2,3,3-tetrafluorospiro[3.5]nonan-1-ol

InChI

InChI=1S/C11H16F4O2/c1-2-17-11(16)8(6-4-3-5-7-8)9(12,13)10(11,14)15/h16H,2-7H2,1H3

InChI Key

TYRWQJNDOXERFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2(CCCCC2)C(C1(F)F)(F)F)O

Origin of Product

United States

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